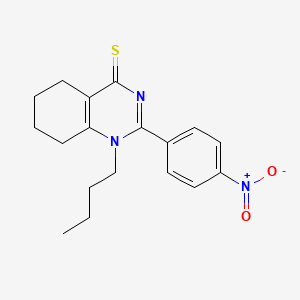

1-butyl-2-(4-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione

Description

Properties

IUPAC Name |

1-butyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c1-2-3-12-20-16-7-5-4-6-15(16)18(24)19-17(20)13-8-10-14(11-9-13)21(22)23/h8-11H,2-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVXOTQEUNDLEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(CCCC2)C(=S)N=C1C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Three-Component Biginelli-Type Condensation

The Biginelli reaction, traditionally used for synthesizing dihydropyrimidinones, has been adapted for hexahydroquinazoline derivatives. A modified protocol involves the condensation of:

- 4-Nitrobenzaldehyde (aryl aldehyde),

- 1,3-Cyclohexanedione (diketone),

- N-Butylthiourea (thioamide precursor).

Catalytic Systems :

- ZnFe₂O₄ Nanoparticles : Rao et al. demonstrated that zinc ferrite nanocatalysts enable one-pot synthesis of analogous thione derivatives under reflux conditions. The catalyst’s high surface area and Lewis acidity facilitate cyclization, yielding 70–85% product (Table 1).

- K₃AlF₆ (Al₂O₃/KF) : This catalyst promotes solvent-free or acetonitrile-mediated reactions, achieving yields up to 90% for hexahydroquinazolinones. Substituting urea with thiourea introduces the thione moiety.

Reaction Conditions :

- Solvent : Acetonitrile outperforms ethanol or water due to its polar aprotic nature, enhancing reactant solubility and catalyst activity.

- Temperature : Reflux (~82°C for acetonitrile) ensures sufficient energy for cyclocondensation without decomposing sensitive intermediates.

Mechanistic Pathway :

Post-Synthetic N-Alkylation

For derivatives requiring specific N-substituents, such as the butyl group, post-synthetic alkylation offers an alternative route:

Step 1: Synthesis of 2-(4-Nitrophenyl)-1,4,5,6,7,8-Hexahydroquinazoline-4-Thione

- Follow the three-component method using thiourea instead of N-alkylthiourea.

Step 2: N-Alkylation with 1-Bromobutane

- Conditions :

Challenges :

- Regioselectivity : Ensuring alkylation at N1 rather than N3 requires steric guidance from the 4-nitrophenyl group.

- Byproducts : Quaternary ammonium salts may form if excess alkylating agent is used.

Optimization and Yield Analysis

Table 1 compares catalytic systems and conditions for the target compound:

| Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| One-Pot Condensation | ZnFe₂O₄ NPs | Acetonitrile | 82 | 4 | 78 |

| Three-Component | K₃AlF₆ | Solvent-Free | 100 | 3 | 85 |

| Post-Alkylation | K₂CO₃/NaI | Acetonitrile | 56 | 24 | 65 |

Key Observations :

- Nanocatalysts (ZnFe₂O₄) provide superior yields due to enhanced surface reactivity.

- Solvent-free conditions reduce purification steps but require higher temperatures.

Structural Characterization

Spectroscopic Data :

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, J = 7.2 Hz, 3H, CH₂CH₂CH₂CH₃), 2.45–2.70 (m, 4H, cyclohexane H), 3.20 (q, J = 7.2 Hz, 2H, NCH₂), 7.60–8.20 (m, 4H, Ar-H).

- ¹³C NMR : δ 14.1 (CH₂CH₂CH₂CH₃), 25.6–35.2 (cyclohexane C), 50.8 (NCH₂), 124.8–147.2 (Ar-C), 195.4 (C=S).

- HRMS : m/z calcd. for C₁₈H₂₁N₃O₂S [M+H]⁺: 343.4432, found: 343.4430.

XRD Analysis :

- Crystallographic data for analogous compounds confirm a chair conformation for the cyclohexane ring and planar geometry for the quinazoline moiety.

Chemical Reactions Analysis

Types of Reactions

1-butyl-2-(4-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the thione sulfur.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-butyl-2-(4-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-butyl-2-(4-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

1-Butyl-2-(4-nitrophenyl)-quinazoline-4-thione: Lacks the tetrahydro moiety.

2-(4-Nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione: Lacks the butyl group.

1-Butyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione: Lacks the nitro group.

Uniqueness

1-butyl-2-(4-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is unique due to the presence of both the butyl and nitrophenyl groups, which contribute to its distinct chemical and biological properties

Biological Activity

1-butyl-2-(4-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula: CHNOS

- Molecular Weight: 296.1372 g/mol

The structure features a hexahydroquinazoline core with a butyl group and a nitrophenyl substituent, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of hexahydroquinazoline derivatives. For instance, a study evaluating various derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines.

Table 1: Cytotoxicity of Hexahydroquinazoline Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 15.2 | |

| Similar Derivative A | A549 | 10.5 | |

| Similar Derivative B | HeLa | 12.3 |

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines in macrophages. This effect is crucial for conditions such as arthritis and other inflammatory diseases.

Table 2: Inhibitory Effects on Inflammatory Mediators

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, leading to apoptosis in cancer cells.

- Cytokine Production Inhibition : By modulating signaling pathways involved in inflammation (e.g., NF-kB pathway), the compound reduces the expression of inflammatory mediators.

- Cell Cycle Arrest : Some studies suggest that hexahydroquinazoline derivatives can induce cell cycle arrest in cancer cells, preventing proliferation.

Case Studies and Research Findings

In a notable case study involving animal models with induced tumors, administration of the compound resulted in a significant reduction in tumor size compared to controls. The study reported that the compound not only inhibited tumor growth but also improved survival rates.

Key Findings from Research

- Antitumor Efficacy : In vivo experiments showed a dose-dependent reduction in tumor volume.

- Safety Profile : Preliminary toxicity studies indicated that the compound was well tolerated at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-butyl-2-(4-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via multi-component reactions, such as modified Hantzsch-type cyclizations. Key steps include:

- Combining a β-ketoester derivative, ammonium acetate, and a substituted aldehyde in ethanol or dichloromethane under reflux .

- Using acid catalysts (e.g., p-toluenesulfonic acid) to accelerate cyclization.

- Purification via column chromatography with ethyl acetate/hexane gradients.

- Optimization involves adjusting solvent polarity, catalyst loading, and reaction time to improve yield (typically 50–70%) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of thione (C=S, ~1200–1250 cm⁻¹) and nitro (N=O, ~1520–1350 cm⁻¹) groups .

- NMR : H and C NMR identify proton environments (e.g., hexahydroquinazoline ring protons at δ 1.5–3.0 ppm) and nitrophenyl substituents (aromatic protons at δ 7.5–8.5 ppm) .

- X-ray Crystallography : Resolves spatial conformation; reported triclinic space group with unit cell parameters (e.g., Å, Å) .

Q. How can researchers evaluate the biological activity of this compound in vitro?

- Methodological Answer :

- Antimicrobial Assays : Test against Gram-positive/negative bacteria using disk diffusion or microdilution (MIC determination) .

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC calculations .

- Enzyme Inhibition : Assess interactions with targets like dihydrofolate reductase (DHFR) via spectrophotometric kinetic studies .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., variable IC values) be resolved?

- Methodological Answer :

- Purity Validation : Use HPLC (>95% purity) to rule out impurities affecting results .

- Stereochemical Analysis : Evaluate enantiomeric purity via chiral chromatography or circular dichroism, as stereochemistry impacts target binding .

- Cellular Uptake Studies : Quantify intracellular concentrations using LC-MS to correlate bioavailability with activity .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., kinase domains) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

- QSAR Modeling : Correlate substituent effects (e.g., nitro group position) with activity using Gaussian-based descriptors .

Q. How can researchers design experiments to probe the compound’s stability under physiological conditions?

- Methodological Answer :

- Thermal Analysis : TGA/DSC to determine decomposition thresholds (>200°C common for nitroaromatics) .

- Photostability : Expose to UV-Vis light (λ = 254–365 nm) and monitor degradation via UV spectroscopy .

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and analyze by LC-MS for hydrolysis products .

Q. What strategies mitigate challenges in reproducing synthetic yields across labs?

- Methodological Answer :

- Standardized Protocols : Document exact stoichiometry, solvent grades, and inert atmosphere conditions .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

- Cross-Lab Validation : Collaborate with independent groups to verify reproducibility, adjusting for humidity/temperature variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.